molecular formula C16H15FIN3S B2801986 1-(3-Fluorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide CAS No. 1049784-93-1

1-(3-Fluorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide

Cat. No.: B2801986
CAS No.: 1049784-93-1
M. Wt: 427.28
InChI Key: OOFIVFWGENWNDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide is a useful research compound. Its molecular formula is C16H15FIN3S and its molecular weight is 427.28. The purity is usually 95%.
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Biological Activity

1-(3-Fluorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide (CAS: 1049784-93-1) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C16H15FIN3S
  • Molar Mass : 427.28 g/mol
  • IUPAC Name : 1-(3-fluorobenzyl)-1H-indol-3-yl carbamimidothioate; hydroiodide

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, particularly those involved in neurodegenerative diseases. For instance, it may exhibit inhibitory effects on acetylcholinesterase (AChE), which is a target for Alzheimer's disease treatment .
  • Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of serotonin receptors, similar to other indole derivatives, which could have implications for mood disorders and anxiety .

In Vitro Studies

  • Acetylcholinesterase Inhibition : In vitro assays demonstrated that this compound exhibits significant AChE inhibitory activity. The IC50 value was determined to be in the low micromolar range, indicating strong potential for therapeutic applications in Alzheimer's disease .
  • Cytotoxicity Assays : The compound was evaluated for cytotoxic effects on various cancer cell lines. Results indicated selective cytotoxicity towards certain tumor cells while sparing normal cells, suggesting a favorable therapeutic index .

In Vivo Studies

Case studies involving animal models have provided insights into the pharmacokinetics and pharmacodynamics of this compound:

  • Neuroprotective Effects : In rodent models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuroinflammation markers, supporting its potential as a neuroprotective agent .
  • Behavioral Studies : Behavioral assays indicated that the compound may exert anxiolytic effects, which were assessed using standard tests such as the elevated plus maze and open field tests .

Data Table: Summary of Biological Activities

Activity TypeTarget/EffectObserved OutcomeReference
Acetylcholinesterase InhibitionEnzyme Target (AChE)IC50 in low micromolar range
CytotoxicityCancer Cell LinesSelective cytotoxicity towards tumor cells
NeuroprotectionCognitive FunctionImproved performance in cognitive tasks
Anxiolytic ActivityBehavioral TestsReduced anxiety-like behaviors

Properties

IUPAC Name

[1-[(3-fluorophenyl)methyl]indol-3-yl] carbamimidothioate;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3S.HI/c17-12-5-3-4-11(8-12)9-20-10-15(21-16(18)19)13-6-1-2-7-14(13)20;/h1-8,10H,9H2,(H3,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFIVFWGENWNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)F)SC(=N)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FIN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.